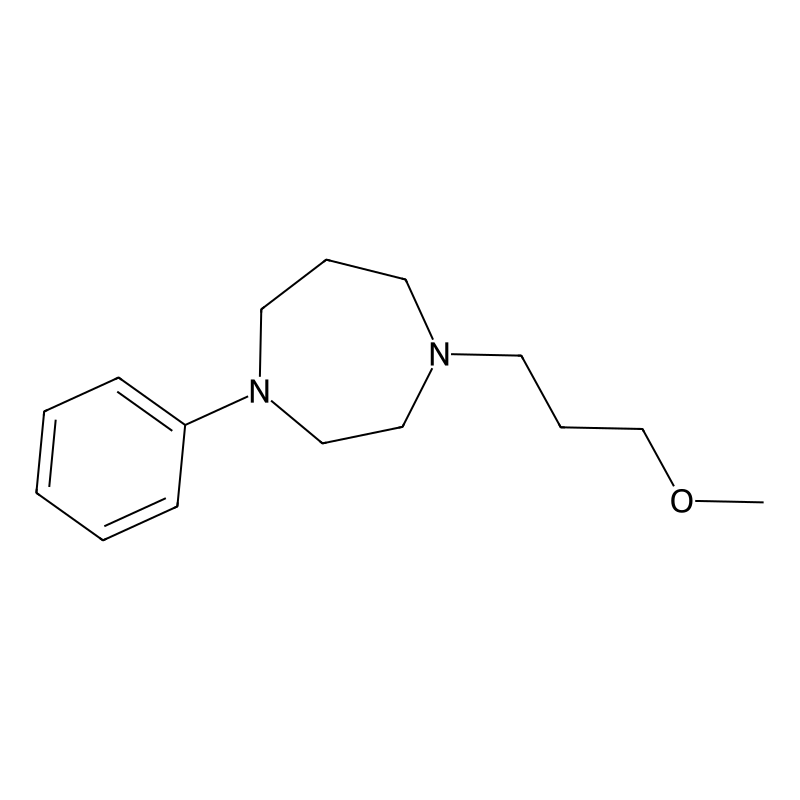

1-(3-Methoxypropyl)-4-phenyl-1,4-diazepane

Catalog No.

S7007987

CAS No.

M.F

C15H24N2O

M. Wt

248.36 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(3-Methoxypropyl)-4-phenyl-1,4-diazepane

IUPAC Name

1-(3-methoxypropyl)-4-phenyl-1,4-diazepane

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c1-18-14-6-10-16-9-5-11-17(13-12-16)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3

InChI Key

CHXBMJVYIJYMDE-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCCN(CC1)C2=CC=CC=C2

1-(3-Methoxypropyl)-4-phenyl-1,4-diazepane is a diazepane derivative compound that was first synthesized by Müller et al. in 1998. The compound has a molecular formula of C15H22N2O, and a molecular weight of 246.35 g/mol. MPDPH is a colorless liquid that has a mild, sweet odor and is soluble in water, ethanol, and other organic solvents.

MPDPH has several physical and chemical properties that make it more effective than other diazepines, such as diazepam and lorazepam. It has a melting point of 34-35°C, a boiling point of 95-98°C, and a density of 1.09 g/cm3 at room temperature. The compound is stable under normal conditions and has good thermal stability. MPDPH is also resistant to light and air. The compound is relatively nonpolar, with a partition coefficient (log P) of 2.17.

Since MPDPH was first synthesized in 1998, several methods have been developed for its preparation. One of the most common methods for synthesizing MPDPH is the reduction of imines using sodium borohydride in the presence of palladium on carbon. The compound can also be synthesized using the Buchwald–Hartwig amination reaction. Once synthesized, MPDPH can be characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, Mass spectrometry, and HPLC.

Several analytical methods have been developed to detect and analyze MPDPH, including gas chromatography, liquid chromatography, and mass spectrometry. These methods are used to identify MPDPH in different biological samples and determine the amount of the compound present in a given sample. These methods are essential in different fields of research, such as forensics, pharmacology, and toxicology.

MPDPH has demonstrated a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. It has also been found to have antitumor properties. These effects have been attributed to the compound's ability to bind to the GABA-A receptor in the brain. MPDPH has been shown to have a higher affinity for the GABA-A receptor than other benzodiazepines such as diazepam and lorazepam.

Despite the various therapeutic benefits of MPDPH, there are concerns about its toxicity and safety in scientific experiments. There is limited information available on the toxicity profile of MPDPH, and there is a need for further research on its safety profile. Experiments with rats have suggested that MPDPH may have some toxicity at high doses, but this needs to be confirmed by further studies.

MPDPH has a range of applications in different fields of scientific research. It is widely used as a research tool in pharmacology and toxicology. In particular, MPDPH is used in studies of the GABA-A receptor, where its high affinity and potency make it a valuable tool for understanding the molecular characteristics of this receptor.

Studies on MPDPH are still in the early stages, and there is much to be learned about this compound. There is ongoing research on the compound's effects on the central nervous system, its potential for use in the treatment of anxiety disorders, and its activity against different types of cancer cells. Researchers are also examining the toxicity profile of MPDPH in animal models.

MPDPH has a wide range of potential implications in different fields of research and industry. It has the potential to be developed as a therapeutic drug for the treatment of anxiety disorders and other conditions. MPDPH has also shown promise as a tool in forensics and toxicology, where it can be used to detect the presence of the compound in different samples. In the cosmetic industry, MPDPH has been found to be an effective ingredient for enhancing the effectiveness of sunscreen agents.

Although research on MPDPH has shown promising results, there are still many limitations and areas for future study. One of the major limitations is the lack of information on the toxicity profile of MPDPH. Further studies are needed to determine the safe dose range of this compound and to investigate potential toxic effects. Further studies are also needed to explore the potential therapeutic applications of MPDPH and to investigate its mechanisms of action. There is also a need for studies examining the long-term effects of MPDPH use.

The future directions for MPDPH research are varied and extensive. The compound's unique chemical structure and biological activity offer a range of exciting possibilities for future research. The compound's antitumor properties are of particular interest and warrant further investigation. Future research into the toxicological profile of MPDPH and its potential therapeutic applications is essential. Additionally, there is a need for further research into the compound's behavior under different environmental conditions. Finally, future studies should examine the compound in animal models to determine its clinical efficacy and the potential benefits for human health.

In conclusion, MPDPH represents a promising target for scientific research due to its unique chemical structure and a range of biological activities. The compound's properties, synthesis, characterization, and potential implications in different fields of research and industry have been discussed in this paper. It is clear that the compound has important applications in pharmacology, toxicology, and therapeutics, among other fields. Further research is essential to fully understand the potential of MPDPH and identify its limitations and toxicological profiles, paving the way for new areas of scientific investigation and potential therapeutic applications.

In conclusion, MPDPH represents a promising target for scientific research due to its unique chemical structure and a range of biological activities. The compound's properties, synthesis, characterization, and potential implications in different fields of research and industry have been discussed in this paper. It is clear that the compound has important applications in pharmacology, toxicology, and therapeutics, among other fields. Further research is essential to fully understand the potential of MPDPH and identify its limitations and toxicological profiles, paving the way for new areas of scientific investigation and potential therapeutic applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds